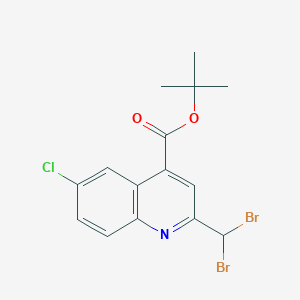
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
Overview
Description
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a chemical compound with the CAS Number: 1105195-37-6. It has a molecular weight of 241.3 and is typically in solid form . The compound is often used for research purposes .
Molecular Structure Analysis
The molecular formula of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is C13H15N5 . The InChI Code is 1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is explored for its potential as a building block for pharmaceutical compounds. Its structure, featuring both piperazine and pyridazine rings, makes it a candidate for creating molecules that can interact with a variety of biological targets. Researchers may investigate its use in the synthesis of small molecule drugs that could modulate receptors or enzymes within the body .
Agriculture
The compound’s potential applications in agriculture could involve the development of new pesticides or herbicides. Its chemical structure could be modified to interact with specific proteins or enzymes in pests or weeds, leading to the development of targeted agents that are more environmentally friendly and less harmful to non-target species .
Material Science
In material science, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine might be used as a precursor for advanced materials. For instance, it could be utilized in the design of organic semiconductors or as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis .
Environmental Science
This compound could be studied for environmental remediation purposes. Its ability to form complexes with metals might be harnessed to remove heavy metals or other contaminants from water or soil, aiding in pollution control and environmental clean-up efforts .
Biochemistry
In biochemistry, the compound’s interaction with biological macromolecules could be of interest. It could serve as a probe to study protein-ligand interactions or be used in the development of fluorescent tags for imaging biological systems at the molecular level .
Pharmacology
Pharmacologically, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could be investigated for its drug-like properties. Its pharmacokinetics and pharmacodynamics might be assessed to determine its suitability as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profiles .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in various chromatographic or spectroscopic methods. Its unique structure might provide specific retention times or spectral properties that are useful for the identification and quantification of similar compounds in complex mixtures .
properties
IUPAC Name |
3-piperazin-1-yl-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPRTFRPREAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)


![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)



![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)